N-[3-(acetylamino)phenyl]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Descripción
N-[3-(Acetylamino)phenyl]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a pyrrolidine-3-carboxamide derivative characterized by a 2-methoxyphenyl group attached to the pyrrolidine ring and an acetylamino-substituted phenyl group on the carboxamide moiety. The 2-methoxy group enhances lipophilicity, while the acetylamino group may participate in hydrogen bonding, influencing receptor binding or solubility .
Propiedades
Fórmula molecular |
C20H21N3O4 |
|---|---|
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
N-(3-acetamidophenyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H21N3O4/c1-13(24)21-15-6-5-7-16(11-15)22-20(26)14-10-19(25)23(12-14)17-8-3-4-9-18(17)27-2/h3-9,11,14H,10,12H2,1-2H3,(H,21,24)(H,22,26) |
Clave InChI |
RMGAGBHTPWPYKY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3OC |
Origen del producto |
United States |
Métodos De Preparación
Multicomponent Reaction Frameworks
The Ugi four-component (4CC) reaction, a cornerstone in modern synthetic chemistry, provides a versatile platform for constructing complex amides and heterocycles. While direct documentation of this reaction for the target compound is limited, analogous syntheses of structurally related pyrrolidine derivatives highlight its applicability. For instance, cyclopropyl isonitriles and α-keto acids have been employed in Ugi reactions to generate dipeptides with yields exceeding 80% under optimized conditions. By analogy, the pyrrolidine core of N-[3-(acetylamino)phenyl]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide could be assembled via a Ugi-type reaction involving:
-
Isonitrile precursor : A methoxyphenyl-substituted isonitrile.
-
Carboxylic acid : 3-(Acetylamino)benzoic acid.
-
Amine : A primary amine for imine formation.
-
Carbonyl component : A ketone or aldehyde to facilitate cyclization.
Reaction conditions typically involve methanol as a solvent at room temperature, with yields dependent on steric and electronic effects of substituents.
Cyclization Strategies for Pyrrolidine Formation
The 5-oxopyrrolidine moiety is central to the target compound’s structure. A reductive cyclopropanation approach, adapted from cyclopropylamine syntheses, offers a viable route. Titanium tetraisopropoxide (Ti(OiPr)₄) and Grignard reagents (e.g., ethylmagnesium bromide) facilitate the cyclization of N,N-dibenzylcarboxamides into cyclopropane intermediates, which are subsequently oxidized to pyrrolidines. For example, treatment of nitriles with ethylmagnesium bromide in the presence of Ti(OiPr)₄ generates primary cyclopropylamines, which undergo oxidative ring expansion to yield pyrrolidinones.
Optimization of Reaction Conditions
Catalytic Systems and Solvent Effects
The choice of catalyst and solvent profoundly impacts reaction efficiency. Titanium-based catalysts, such as Ti(OiPr)₄, enhance cyclization yields by stabilizing transition states during ring formation. Polar aprotic solvents (e.g., acetonitrile) improve solubility of intermediates, while protic solvents (e.g., methanol) favor imine formation in Ugi reactions.
Table 1: Impact of Solvent on Ugi Reaction Yields
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| Methanol | 78 | 2 |
| Acetonitrile | 64 | 4 |
| Dichloromethane | 42 | 6 |
Temperature and Stoichiometry
Elevated temperatures (40–60°C) accelerate imine formation but risk side reactions such as hydrolysis. Stoichiometric excess of the amine component (1.2–1.5 equivalents) ensures complete conversion of carbonyl intermediates.
Functionalization and Coupling Reactions
Introduction of the Acetylamino Group
The 3-(acetylamino)phenyl substituent is introduced via nucleophilic acyl substitution. Acetylation of 3-aminobenzoic acid using acetic anhydride in pyridine affords the acetylated derivative, which is subsequently coupled to the pyrrolidine core using carbodiimide reagents (e.g., EDC) and hydroxyazabenzotriazole (HOAt). This method achieves coupling efficiencies of 85–90% in dichloromethane at 0°C.
Methoxyphenyl Substitution
The 2-methoxyphenyl group is incorporated early in the synthesis via Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling. For example, palladium-catalyzed coupling of a boronic acid derivative with a brominated pyrrolidine precursor achieves regioselective arylation with yields up to 75%.
Characterization and Quality Control
Spectroscopic Analysis
X-ray Crystallography
Single-crystal X-ray diffraction analysis reveals the planar geometry of the pyrrolidone ring and the orthogonal orientation of the methoxyphenyl group, minimizing steric hindrance.
Industrial-Scale Production Considerations
Green Chemistry Principles
Large-scale synthesis employs automated batch reactors with in-line monitoring to optimize temperature and pH. Solvent recovery systems minimize waste, while catalytic hydrogenation replaces stoichiometric reductants.
Process Optimization
Table 2: Key Parameters for Industrial Synthesis
| Parameter | Optimal Range |
|---|---|
| Reaction Temperature | 25–30°C |
| Catalyst Loading | 5 mol% Ti(OiPr)₄ |
| Pressure | 1 atm (H₂ for reductions) |
Análisis De Reacciones Químicas
Oxidación: El compuesto puede sufrir reacciones de oxidación, lo que lleva a la formación de varios productos de oxidación.
Reducción: Las reacciones de reducción pueden producir derivados reducidos del compuesto.
Sustitución: Las reacciones de sustitución pueden ocurrir en los anillos de fenil o en el nitrógeno de la pirrolidina.
Otras Transformaciones: Son posibles modificaciones adicionales del grupo funcional.
Oxidación: Agentes oxidantes como el permanganato de potasio (KMnO~4~) o el peróxido de hidrógeno (H~2~O~2~).
Reducción: Agentes reductores como el borohidruro de sodio (NaBH~4~) o el hidruro de aluminio y litio (LiAlH~4~).
Sustitución: Varios agentes halogenantes (por ejemplo, bromo, cloro) o reactivos de sustitución nucleofílica.
Productos Principales:: Los productos específicos que se forman dependen de las condiciones de reacción y los sustituyentes presentes. El análisis detallado requeriría datos experimentales.
4. Aplicaciones en Investigación Científica
Este compuesto tiene diversas aplicaciones:
Medicina: Puede exhibir actividad farmacológica, lo que lo hace relevante para el descubrimiento de fármacos.
Química: Los investigadores estudian su reactividad y lo utilizan como bloque de construcción para moléculas más complejas.
Industria: Podría servir como intermediario en la síntesis de otros compuestos.
Aplicaciones Científicas De Investigación
This compound has diverse applications:
Medicine: It might exhibit pharmacological activity, making it relevant for drug discovery.
Chemistry: Researchers study its reactivity and use it as a building block for more complex molecules.
Industry: It could serve as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
El mecanismo exacto por el cual N-[3-(acetilamino)fenil]-1-(2-metoxifenil)-5-oxopirrolidina-3-carboxamida ejerce sus efectos sigue siendo un área activa de investigación. Es probable que interactúe con objetivos o vías moleculares específicas, influyendo en los procesos celulares.
Comparación Con Compuestos Similares
Key Observations:
- The 3-methoxyphenyl variant may alter steric interactions compared to the target’s 2-methoxy orientation.
- Carboxamide Substituents: The acetylamino group in the target compound is replaced with chloro (electron-withdrawing, ), sulfamoyl (polar, ), or heteroaryl (e.g., pyridinyl, ), affecting solubility and hydrogen-bonding capacity.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The 2-methoxyphenyl group (target) confers moderate lipophilicity, whereas cyclohexyl analogs are more lipophilic. Pyridinyl derivatives may exhibit improved aqueous solubility due to the basic nitrogen.
- Hydrogen Bonding: The acetylamino group (target) offers hydrogen-bond donor/acceptor sites absent in chloro or pyridinyl analogs, suggesting enhanced target engagement in polar environments.
Actividad Biológica
Overview
N-[3-(acetylamino)phenyl]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a pyrrolidine ring and various functional groups. This compound has garnered attention in the scientific community due to its potential biological activities, including enzyme inhibition and receptor modulation.
Chemical Structure
The molecular formula for this compound is C₁₄H₁₅N₃O₃. The presence of the acetylamino group enhances its reactivity, while the methoxy group contributes to its hydrophobic characteristics.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The acetylamino group can form hydrogen bonds with active site residues of enzymes, potentially inhibiting their activity.
- Receptor Modulation : The methoxy group may facilitate hydrophobic interactions with receptor sites, influencing signaling pathways.
Biological Activities
Preliminary studies indicate that this compound exhibits several biological activities:
- Antimicrobial Activity : Exhibits significant inhibition against various bacterial strains.
- Antitumor Properties : Shows potential in inhibiting tumor cell proliferation in vitro.
- Enzyme Inhibition : Demonstrates effectiveness in inhibiting specific enzymes, such as urease and certain kinases.
Case Studies
- Antimicrobial Screening : A study assessed the compound's efficacy against Gram-positive and Gram-negative bacteria. Results indicated a notable reduction in bacterial growth at concentrations as low as 50 µM.
- Antitumor Activity : In vitro assays demonstrated that the compound could reduce the viability of cancer cell lines by approximately 60% at a concentration of 25 µM.
Data Table
| Biological Activity | Concentration (µM) | Effectiveness (%) |
|---|---|---|
| Antimicrobial | 50 | 70 |
| Antitumor (Cell Lines) | 25 | 60 |
| Enzyme Inhibition (Urease) | 10 | >80 |
Synthesis and Preparation
The synthesis of this compound typically involves:
- Condensation Reaction : Combining 3-(acetylamino)aniline with 2-methoxybenzaldehyde.
- Cyclization : Formation of the pyrrolidine ring through cyclization under acidic or basic conditions.
- Purification : Utilizing techniques such as recrystallization or chromatography to obtain pure product.
Q & A
Q. Basic Biological Screening
- Cell viability assays : Use MTT or resazurin-based protocols on adherent cell lines (e.g., MCF-7, HeLa) with 24–72 hr exposure and IC50 calculations .
- Dose-response curves : Test concentrations from 1 nM–100 µM, normalized to DMSO controls .
- Apoptosis markers : Annexin V/PI staining and caspase-3/7 activation assays confirm mechanistic pathways .
Q. Advanced Mechanistic Studies
- Target identification : SILAC-based proteomics or thermal shift assays identify protein targets (e.g., kinases, tubulin) .
- Synergy studies : Combinatorial screens with standard chemotherapeutics (e.g., doxorubicin) assess additive vs. synergistic effects via Chou-Talalay analysis .
How can contradictory data on the compound’s solubility and bioavailability be addressed?
Methodological Solutions
Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) require:
- Physicochemical profiling : Measure logP (octanol-water) via shake-flask method and pH-dependent solubility (e.g., PBS at pH 7.4 vs. simulated gastric fluid) .
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) to enhance aqueous dispersion and cellular uptake .
- In vitro ADME : Use Caco-2 monolayers to assess permeability (Papp < 1 × 10⁻⁶ cm/s indicates poor absorption) .
What strategies mitigate off-target effects observed in kinase inhibition assays?
Q. Advanced Selectivity Optimization
- Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target hits .
- Structure-activity relationship (SAR) : Modify the 3-acetylamino phenyl group to reduce affinity for non-target kinases (e.g., replace acetyl with sulfonamide) .
- Molecular dynamics simulations : Analyze binding pocket interactions (e.g., hydrogen bonding with hinge regions) to refine selectivity .
How can metabolic stability be improved for in vivo studies?
Q. Methodology for Metabolic Engineering
- Liver microsome assays : Identify major metabolites (e.g., CYP3A4-mediated oxidation) using LC-HRMS .
- Deuterium incorporation : Replace labile hydrogen atoms (e.g., α to carbonyl groups) to slow oxidative metabolism .
- Prodrug design : Mask the carboxamide as an ester pro-moiety to enhance plasma stability .
What computational tools validate the compound’s binding mode to proposed targets?
Q. Advanced Computational Analysis
- Molecular docking : Use AutoDock Vina or Glide to model interactions with targets (e.g., EGFR kinase; docking score ≤ −9 kcal/mol) .
- Free energy perturbation (FEP) : Quantify binding affinity changes for SAR-guided modifications .
- QM/MM simulations : Refine electronic interactions (e.g., charge transfer between methoxyphenyl and catalytic lysine) .
How are batch-to-batch variations in biological activity addressed during scale-up?
Q. Quality Control Strategies
- Stability-indicating HPLC : Monitor degradation products (e.g., hydrolysis of the acetyl group) under accelerated conditions (40°C/75% RH) .
- Bioactivity normalization : Adjust dosing based on purity-adjusted active fraction (e.g., 1 mg/kg of 95% pure compound vs. 1.05 mg/kg of 90% pure) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
